molecular formula C8H9N3 B13731346 5-Propylpyrazine-2-carbonitrile

5-Propylpyrazine-2-carbonitrile

Cat. No.: B13731346
M. Wt: 147.18 g/mol
InChI Key: ZZCRRXPEQMKCHJ-UHFFFAOYSA-N
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Description

Pyrazinecarbonitriles are heterocyclic compounds featuring a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a nitrile group (-CN) at position 2. Substituents like alkyl or aryl groups at other positions modulate their physicochemical and biological properties. For example, pyrazine-2-carbonitrile (base structure) is a pale yellow liquid with a melting point of 20°C and boiling point of 198–200°C, synthesized via ammoxidation of 2-methylpyrazine .

However, specific data on 5-Propylpyrazine-2-carbonitrile (synthesis routes, spectral data, or applications) are absent in the evidence, necessitating extrapolation from related compounds.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-propylpyrazine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c1-2-3-7-5-11-8(4-9)6-10-7/h5-6H,2-3H2,1H3

InChI Key

ZZCRRXPEQMKCHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the catalytic ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction is carried out in the vapor phase, and the conditions typically include a temperature range of 300-400°C and an ammonia atmosphere .

Industrial Production Methods: For industrial-scale production, the same catalytic ammoxidation method can be employed. The process involves continuous feeding of the reactants and efficient heat management to maintain the desired reaction temperature. The product is then purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Propylpyrazine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The pyrazine ring allows for various substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the process.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Propylpyrazine-2-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.

Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological systems. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications.

Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its role in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Propylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarbonitrile Derivatives

The following table compares 5-Propylpyrazine-2-carbonitrile (theoretical) with structurally related pyrazinecarbonitriles documented in the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Pyrazine-2-carbonitrile None (parent structure) C₅H₃N₃ 105.10 g/mol Pale yellow liquid; MP 20°C, BP 198–200°C; precursor for pharmaceuticals and agrochemicals
5-Chloropyrazine-2-carbonitrile Cl at position 5 C₅H₂ClN₃ 139.54 g/mol Key intermediate in regioselective synthesis; used in coordination chemistry (e.g., silver complexes)
5-((6-((4-Aminobutyl)amino)...) Aminobutylamino-pyrimidine C₁₆H₁₈N₁₀ 362.38 g/mol Investigated as a kinase inhibitor intermediate; structural complexity enables drug discovery
5-((5-Amino-4-((piperidin-3-yl...) Piperidinylmethyl-amino groups C₁₆H₂₀N₈ 324.38 g/mol Potential therapeutic agent; modified for enhanced binding affinity in receptor studies
5-Chloro-6-methylpyrazine-2-carbonitrile Cl at 5, CH₃ at 6 C₆H₄ClN₃ 153.57 g/mol High solubility in polar solvents; used in metallurgical and material science applications

Key Observations:

Substituent Effects on Reactivity: Chlorine at position 5 (e.g., 5-Chloropyrazine-2-carbonitrile) increases electrophilicity, facilitating nucleophilic substitution reactions. This is critical in synthesizing pyrazine-based ligands for coordination chemistry, as seen in silver perchlorate complexes . Alkyl groups (e.g., methyl or propyl) enhance lipophilicity, which may improve membrane permeability in drug candidates. For instance, 5-Chloro-6-methylpyrazine-2-carbonitrile is noted for solubility in methanol and water, suggesting balanced polarity .

Biological Relevance: Derivatives like 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)...) (CAS 1137475-38-7) are intermediates in kinase inhibitor development, reflecting the role of pyrazinecarbonitriles in medicinal chemistry . Piperidine-substituted analogs (e.g., 5-((5-Amino-4-((piperidin-3-ylmethyl)...)) demonstrate structural versatility for targeting enzymes or receptors due to their nitrogen-rich frameworks .

Synthetic Methodologies: Regioselective synthesis of 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide involves chlorination and nitrile group introduction, highlighting the importance of reaction conditions in controlling substituent placement . Hydrogenation reactions (e.g., reduction of nitro groups in 4-amino-6-(5-amino-2-fluorophenyl)...) illustrate the use of catalytic methods to modify pyrazinecarbonitrile derivatives .

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